Centrolobine

Beschreibung

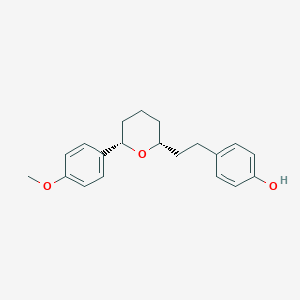

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1484-91-9 |

|---|---|

Molekularformel |

C20H24O3 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |

InChI |

InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1 |

InChI-Schlüssel |

VKLGDLFSGNHXAV-UXHICEINSA-N |

SMILES |

COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](O2)CCC3=CC=C(C=C3)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |

Synonyme |

4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Investigations of Centrolobine

Early Structural Determinations

Initial efforts to understand the chemical makeup of centrolobine focused on determining its fundamental atomic connectivity and functional groups.

Racemic Synthesis for Gross Structure Elucidation

Following the initial isolation and spectroscopic analysis, the gross structure of this compound was proposed. To confirm this proposed connectivity, early synthetic efforts focused on preparing the molecule in its racemic form—a mixture containing equal amounts of both enantiomers. researchgate.net Numerous racemic syntheses have since been developed. researchgate.net These non-stereospecific syntheses were crucial in verifying the core tetrahydropyran (B127337) ring system substituted with its characteristic diarylheptanoid side chains, providing a foundational confirmation of the molecule's basic framework before the more complex challenge of its stereochemistry was addressed.

Determination of Absolute Configuration

With the gross structure confirmed, research shifted to elucidating the precise three-dimensional arrangement of atoms, known as the absolute configuration. This was achieved through a combination of targeted synthesis and sophisticated analytical methods.

Enantioselective Synthesis for Absolute Configuration Assignment

A pivotal moment in understanding this compound's stereochemistry came in 2002 with the first enantioselective total synthesis of (-)-centrolobine. nih.govcapes.gov.brresearchgate.net This landmark achievement not only produced a single enantiomer of the molecule but also led to a revision of its previously assumed absolute configuration. nih.govcapes.gov.brresearchgate.net The synthesis was meticulously designed to control the formation of the chiral centers. A key step in this process was the intramolecular cyclization of an enantiomerically pure hydroxyketone to form the cis-disubstituted tetrahydropyran core. nih.govcapes.gov.brresearchgate.net The chirality was initially introduced via the stereoselective reduction of a β-ketosulfoxide. nih.govcapes.gov.brresearchgate.net This successful synthesis provided a sample of known configuration, which was essential for comparison with the natural product.

X-ray Crystallographic Analysis of this compound Derivatives

While enantioselective synthesis provides a powerful tool for assigning absolute configuration, X-ray crystallography offers definitive, unambiguous proof of a molecule's three-dimensional structure. Natural this compound itself did not readily form crystals suitable for analysis. To overcome this, a derivative was synthesized. The structure of synthetic (-)-(2S,6R)-centrolobine was unequivocally confirmed through the X-ray crystallographic analysis of its 4-bromobenzoate (B14158574) derivative. uzh.ch This analysis provided the final, concrete evidence for the absolute configuration of the stereocenters, validating the results obtained from the synthetic and chiroptical data. uzh.ch This remains the sole reported X-ray crystallographic analysis for a natural this compound congener. uzh.ch

Chiroptical Data Correlation in Stereochemical Assignment

Chiroptical techniques, which measure how a chiral molecule interacts with polarized light, were instrumental in correlating the synthesized enantiomer with the naturally occurring compound. The outcome of biomimetic synthesis and oxidative cyclization of optically active precursors unambiguously established the absolute configurations through their correlation with chiroptical data. researchgate.net It has been noted that the aryl substituent at the C(2) position of the tetrahydropyran ring is a primary determinant of the chiroptical properties. uzh.ch By comparing the optical rotation of the synthesized (-)-centrolobine with that of the natural product, chemists could confidently assign the correct absolute configuration to the molecule isolated from nature. uzh.ch

Isomeric Forms and Stereochemical Notations

This compound has two stereogenic centers, leading to the possibility of four different stereoisomers. These centers are located at positions 2 and 6 of the tetrahydropyran ring. uzh.ch

The naturally occurring forms of this compound feature a cis relationship between the substituents at the C-2 and C-6 positions. researchgate.netuzh.ch The two enantiomers of the natural product are:

(-)-Centrolobine: (2S, 6R)

(+)-Centrolobine: (2R, 6S)

In addition to the natural cis-isomers, the trans-isomers, also referred to as epithis compound, have been synthesized. uzh.chuzh.ch The synthesis of all four possible stereoisomers has been accomplished, allowing for a complete understanding of how each specific configuration relates to the molecule's properties. uzh.ch The stereodescriptors provide a precise language for distinguishing between these different forms.

(+)-Centrolobine Enantiomer

The (+)-centrolobine enantiomer was first isolated from the heartwood of Centrolobium robustum. uzh.ch It exhibits antibacterial properties. uzh.ch The absolute configuration of the (+)-centrolobine enantiomer is (2R,6S). vulcanchem.com The specific rotation of (+)-centrolobine has been reported as [α]D = +97. uzh.ch Synthetic routes to (+)-centrolobine have been developed, confirming its structure and stereochemistry. researchgate.net

(-)-Centrolobine Enantiomer

The (-)-centrolobine enantiomer has been isolated from various natural sources, including Centrolobium paraense, C. sclerophyllum, C. tomentosum, and the stems of Brosimum potabile. vulcanchem.comua.es Its absolute configuration is (2S,6R). vulcanchem.com The specific rotation of (-)-centrolobine has been recorded as [α]D = -92.2 (c = 1, CHCl₃). vulcanchem.com The total synthesis of (-)-centrolobine has been achieved through various methods, including a notable approach utilizing an intramolecular Barbier-type reaction. researchgate.netacs.org

Stereogenic Centers and Systematic Nomenclature

This compound possesses two stereogenic centers located at positions C-2 and C-6 of the tetrahydropyran ring. vulcanchem.com When using the diarylheptanoid nomenclature, these stereogenic carbons are designated as C(3) and C(7). uzh.ch The systematic IUPAC name for the (+)-enantiomer of this compound is 4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol. vulcanchem.com The cis-configuration of the substituents at the C-2 and C-6 positions is a key structural feature. vulcanchem.com

Addressing Historical Structural Inconsistencies

The structural elucidation of this compound has been marked by historical inconsistencies, particularly concerning its absolute configuration. uzh.ch Initial confusion arose from the natural occurrence of both enantiomers, erroneous assignments of the absolute configuration of its biogenetic precursor, centrolobol, and unreliable identification of plant sources. uzh.ch For a period, there was considerable ambiguity and misinterpretation in the scientific literature regarding the correct stereochemical assignments. uzh.ch These inconsistencies were eventually resolved through rigorous chemical argumentation, synthesis, and chiroptical data comparisons, which definitively established the correct absolute configurations of both (+)- and (-)-centrolobine. uzh.ch A key publication in 2010 provided a biomimetic synthesis that unambiguously confirmed the structures and corrected previous misinterpretations. uzh.ch

Advanced Spectroscopic Techniques in Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in the structural elucidation of this compound. Both ¹H and ¹³C NMR have been used to determine the connectivity and stereochemistry of the molecule. uzh.chsyr.edu Detailed 2D NMR experiments, such as COSY and NOESY, were instrumental in establishing the relative configuration of the substituents on the tetrahydropyran ring. syr.edu The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the cis-relationship of the groups at the C-2 and C-6 positions. clockss.org High-field FT NMR spectroscopy has also been employed in the analysis of derivatives to elucidate the absolute configuration of secondary alcohols within the molecule. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has been utilized to determine the molecular weight and fragmentation pattern of this compound. clockss.org High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula, C₂₀H₂₄O₃. syr.edu Electron ionization (EI-MS) and electrospray ionization (ESI-MS) techniques have been applied, with ESI-TOF (time-of-flight) MS being used in more recent studies to obtain precise mass measurements. researchgate.netclockss.org The fragmentation patterns observed in the mass spectra can offer structural information, corroborating the data obtained from other spectroscopic methods like NMR. researchgate.net

Biosynthetic Pathways and Proposed Mechanisms

Biogenetic Precursors of Centrolobine

The biosynthesis of this compound is understood to originate from linear diarylheptanoid precursors. vulcanchem.com Research suggests that the primary biogenetic precursor for this compound is a compound known as centrolobol. vulcanchem.comuzh.ch It is hypothesized that the pathway begins with either the (+)- or (-)-enantiomers of centrolobol. vulcanchem.comuzh.ch These acyclic compounds contain the seven-carbon chain and two aryl groups that are characteristic of the final this compound structure.

Another related compound, (-)-O-demethylthis compound, has been isolated from the same plant sources and is considered a potential intermediate or derivative within the same metabolic pathway. vulcanchem.com The structural similarities between these linear diarylheptanoids and the cyclic this compound molecule strongly support the proposed biogenetic relationship. vulcanchem.comuzh.ch

Proposed Oxidative Cyclization Mechanisms

The pivotal step in the biosynthesis of this compound is the transformation of the linear diarylheptanoid precursor into the characteristic 2,6-cis-disubstituted tetrahydropyran (B127337) ring system. uzh.chresearchgate.net This transformation is accomplished through an oxidative cyclization reaction. uzh.chresearchgate.net This process is not only central to the natural formation of the compound but has also been adopted as a key strategy in biomimetic total synthesis, which aims to mimic the proposed biosynthetic route in a laboratory setting. vulcanchem.comuzh.ch The stereochemistry of the final product is established during this cyclization, which proceeds in a way that the transition state adopts the most sterically favorable arrangement, leading to the cis-configured natural product. uzh.chresearchgate.net

The proposed mechanism for the ring closure is a biomimetic phenol (B47542) oxidation that proceeds through a quinone methide intermediate. uzh.chresearchgate.net In this pathway, the phenol group of the diarylheptanoid precursor undergoes a two-electron oxidation. nih.gov This oxidation generates a highly reactive quinone methide species. uzh.chnih.gov

This intermediate is then poised for an intramolecular cyclization, where the hydroxyl group at the other end of the heptane (B126788) chain acts as a nucleophile, attacking the quinone methide. rptu.de This intramolecular reaction forms the tetrahydropyran ring. uzh.ch This proposed mechanism accounts for the retention of the absolute configuration from the precursor to the final cyclic product and the preferential formation of the sterically favored 2,6-cis isomer. uzh.ch

In laboratory efforts to replicate the natural synthesis of this compound, various oxidizing agents are employed to initiate the key oxidative cyclization step. Among these, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has proven to be a particularly effective reagent. vulcanchem.comuzh.ch DDQ is considered a chemical equivalent of the phenol oxidase enzymes that are presumed to carry out this transformation in nature. uzh.ch

In biomimetic syntheses, DDQ is used to treat the precursor, such as O-methylcentrolobol, to induce the oxidative cyclization. vulcanchem.comuzh.ch The reaction proceeds through the formation of the quinone methide intermediate, ultimately yielding the desired tetrahydropyran structure with high stereoselectivity for the 2,6-cis configuration. vulcanchem.com While effective, the reaction conditions sometimes require optimization, such as the use of protecting groups for other hydroxyls in the precursor molecule to prevent side reactions and decomposition. uzh.ch Other oxidizing agents, including silver(I) oxide (Ag₂O), silver(I) carbonate (Ag₂CO₃), and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), have been reported to be less effective than DDQ for this specific transformation. uzh.ch

Chemical Synthesis of Centrolobine and Its Analogues

Overview of Synthetic Challenges and Methodological Development

The primary challenge in synthesizing centrolobine lies in the stereoselective construction of the 2,6-cis-disubstituted tetrahydropyran (B127337) ring. Methodologies must precisely control the relative stereochemistry of the two substituents on the heterocyclic core. Early and developing strategies have had to contend with several key problems:

Racemization : Several synthetic routes, particularly those employing Prins cyclization, are susceptible to partial or complete racemization. This can occur through side reactions such as a reversible symmetric 2-oxonia Cope rearrangement, which erodes the enantiomeric purity of the product. acs.orgnih.govacs.orgbeilstein-journals.org

Side-Chain Exchange : In direct aldehyde-alcohol cyclization protocols, the exchange of aldehyde and alcohol side chains can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. acs.orgnih.gov

Substrate Reactivity : The presence of an electron-rich aromatic ring, as found in this compound, can pose a significant challenge. For instance, in certain Prins cyclization approaches, homoallylic alcohols adjacent to such rings are prone to solvolysis of the alcohol, leading to complete racemization and the formation of numerous side products instead of the intended cyclization. acs.orgacs.org

To overcome these obstacles, methodological developments have focused on creating more controlled and efficient reactions. These include the development of segment-coupling Prins cyclizations that avoid racemization, tandem catalytic processes that combine multiple transformations into a single step, and the revival and modification of classic reactions to build the core structure efficiently. acs.orgresearchgate.net These advancements aim to provide higher yields, better stereoselectivity, and more concise pathways to this compound and its analogues.

Total Synthesis Approaches (Racemic)

The development of synthetic routes to produce racemic this compound has been fundamental in establishing proof-of-concept for various chemical methodologies. These approaches provide the foundational chemistry upon which more complex enantioselective syntheses are often built.

The Maitland–Japp reaction, first described in 1904, is a classic method for synthesizing pyran-4(3H)-ones. synarchive.com Modern adaptations of this reaction have been applied to the synthesis of the tetrahydropyran-4-one core of this compound. rsc.org

An expedient synthesis of the this compound core has been achieved using a "revisited" Maitland–Japp reaction in a one-pot, multi-component fashion. researchgate.net This approach constructs the key tetrahydropyran-4-one intermediate by combining multiple starting materials in a single reaction vessel, which significantly improves operational efficiency and reduces the number of intermediate purification steps. Such strategies often involve the reaction between a β-ketoester, and two different aldehydes under Lewis acid catalysis to generate the functionalized heterocyclic core. rsc.org

The utility of the Maitland–Japp reaction in this context is best understood through a retrosynthetic lens. The target tetrahydropyran-4-one core of this compound can be disconnected via an oxy-Michael cyclization and a Knoevenagel condensation. This reveals simpler, acyclic precursors: a β-dicarbonyl compound and two aldehyde fragments. This strategy effectively deconstructs the complex cyclic ether into readily available starting materials, highlighting the reaction's power in simplifying complex target synthesis. rsc.org

| Synthetic Strategy | Key Reaction | Precursors | Key Intermediate |

| Maitland-Japp Based | Knoevenagel / Oxy-Michael Cyclization | β-ketoester, Aldehyde 1, Aldehyde 2 | Tetrahydropyran-4-one |

A concise total synthesis of racemic (±)-centrolobine has been accomplished in just four linear steps using a domino reaction sequence. researchgate.net This powerful strategy combines two key transformations, olefin cross-metathesis (CM) and intramolecular oxa-conjugate cyclization (IOCC), into a single, efficient process. researchgate.netrsc.orgnih.gov

The process begins with the cross-metathesis of a δ-hydroxy olefin with an α,β-unsaturated carbonyl compound. This reaction is catalyzed by a second-generation Hoveyda-Grubbs catalyst. The resulting intermediate, a ζ-hydroxy α,β-unsaturated ketone, then undergoes an intramolecular oxa-conjugate cyclization (also known as an oxa-Michael addition) to form the desired 2,6-cis-substituted tetrahydropyran ring. researchgate.net This tandem catalysis approach provides the target structure with excellent diastereoselectivity. rsc.org

| Domino Reaction Stage | Description | Catalyst/Conditions |

| Stage 1: Cross-Metathesis | A δ-hydroxy olefin is reacted with an α,β-unsaturated carbonyl compound. | Hoveyda-Grubbs catalyst (2nd Gen) |

| Stage 2: Cyclization | The intermediate from Stage 1 undergoes intramolecular oxa-conjugate cyclization. | Elevated temperature or Brønsted acid |

The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, is a powerful method for preparing tetrahydropyran rings and has been applied to the synthesis of this compound. acs.orgbeilstein-journals.org While highly stereoselective versions have been developed, direct intermolecular Prins reactions can suffer from issues like racemization, making them a straightforward route to racemic products. acs.orgacs.org

In a typical application for this compound synthesis, a homoallylic alcohol is reacted with an aldehyde in the presence of a Lewis acid, such as tin(IV) chloride (SnCl₄), to generate a 4-chlorotetrahydropyran (B167756) intermediate. beilstein-journals.orgnih.gov This intermediate can then be further transformed into the final this compound product. The strategy has been successfully employed using 2-arylcyclopropylmethanols as substitutes for homoallyl aryl alcohols to generate the desired cis-2,6-disubstituted tetrahydropyrans in high yields. researchgate.net

| Reactant 1 (Homoallylic Alcohol or equivalent) | Reactant 2 (Aldehyde) | Catalyst | Key Intermediate |

| 2-Arylcyclopropylmethanol | Aliphatic Aldehyde | SnCl₄ | 4-chlorotetrahydropyran |

| Homoallylic alcohol | Benzaldehyde derivative | InBr₃ | 2,6-disubstituted tetrahydropyran |

Reductive Cycloetherification of Diketones (Borane-Catalyzed)

A modern, metal-free approach for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans involves the reductive cycloetherification of 1,5-diketones. chemrxiv.orgchemrxiv.orgresearchgate.net This transformation is catalyzed by a simple triarylborane and utilizes molecular hydrogen as the terminal reductant, making it a sustainable method that produces only water as a byproduct. chemrxiv.orgchemrxiv.org The reaction proceeds with high yields and excellent cis-selectivity. researchgate.net Mechanistic studies suggest that the key stereodetermining step is the reduction of an oxocarbenium ion. chemrxiv.orgresearchgate.net This strategy provides a direct and efficient route to the core structure of this compound and other related natural products containing the α,α'-disubstituted tetrahydropyran motif. chemrxiv.org

Enantioselective and Asymmetric Total Syntheses

Achieving stereocontrol is paramount in the total synthesis of natural products like this compound. Enantioselective strategies are crucial not only for producing the desired stereoisomer but also for definitively establishing the absolute configuration of the naturally occurring compound.

Early Enantioselective Approaches for Absolute Configuration Determination

The first enantioselective total synthesis of (–)-centrolobine was instrumental in revising its absolute configuration. acs.orgnih.gov Initially, a [2(R),6(S)] configuration had been proposed based on empirical rules. acs.org However, the total synthesis, which established the chirality from the stereoselective reduction of a β-ketosulfoxide, unequivocally proved the correct absolute configuration to be [2(S),6(R)]. acs.org A key step in this synthesis was the intramolecular cyclization of an enantiopure hydroxyketone to form the cis-disubstituted tetrahydropyran framework. acs.orgnih.gov This work highlighted the power of asymmetric synthesis in unambiguously determining the three-dimensional structure of chiral natural products. core.ac.ukrsc.org

Alkene Metathesis and Organometallic Catalysis

Alkene metathesis has become a valuable tool in modern organic synthesis, and it has been applied to the total synthesis of this compound. organic-chemistry.orgthieme-connect.de Strategies such as a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization have been developed for a concise construction of the molecule. researchgate.net Ring-closing metathesis (RCM) is particularly well-suited for forming the tetrahydropyran ring from an acyclic diene precursor. thieme-connect.de The development of robust and functional-group-tolerant ruthenium-based catalysts, such as the Grubbs catalysts, has enabled the application of this reaction to complex molecules. pitt.edu These organometallic-catalyzed reactions offer efficient pathways to the core structure of this compound and its analogues. researchgate.net

Prins Cyclization with Stereochemical Fidelity

While the Prins cyclization is a powerful tool for creating the tetrahydropyran ring, its application in enantioselective synthesis presents challenges, particularly the risk of racemization. nih.govacs.org Studies have shown that under certain Lewis acid conditions, partial racemization can occur through a reversible 2-oxonia Cope rearrangement. nih.govacs.org This process can lead to the erosion of enantiomeric purity and the formation of side-chain exchange products. acs.org

To overcome this, a "segment-coupling Prins cyclization" was developed. This modified approach uses α-acetoxy ethers as cyclization precursors instead of a direct mixture of an aldehyde and a homoallylic alcohol. acs.org This strategy successfully avoids the side reactions of side-chain exchange and partial racemization, thus maintaining stereochemical fidelity. nih.govacs.org The utility of these improved Prins cyclization protocols has been demonstrated in two distinct and straightforward enantioselective syntheses of optically pure (–)-centrolobine. nih.govacs.org

Stereodivergent Synthesis of All Stereoisomers

A comprehensive understanding of the structure-activity relationships of this compound requires access to all of its possible stereoisomers. A notable achievement in this area has been the development of a stereodivergent synthesis that allows for the selective preparation of all four stereoisomers of this compound from a common precursor. researchgate.net This strategy relies on a series of key reactions and careful manipulation of protecting groups to control the stereochemical outcome at each chiral center. researchgate.net

The core of this synthetic strategy is outlined below:

| Key Synthetic Step | Purpose |

|---|---|

| Enantioselective Allylation | Establishes the initial chiral center. |

| Tandem RCM-Isomerization | Forms the dihydropyran ring. |

| Heck Reaction | Introduces the second aryl group. |

The initial stereocenter in the stereodivergent synthesis of this compound is established through an enantioselective allylation reaction. researchgate.net This key step utilizes enantiomerically pure allylsilanes to react with a suitable aldehyde precursor. The choice of the specific enantiomer of the allylsilane dictates the absolute configuration of the resulting secondary alcohol, thereby setting the stereochemistry at one of the two chiral centers of the this compound core. researchgate.net This approach provides a reliable and highly selective method for introducing the first stereogenic center, which is crucial for the subsequent stereocontrolled steps. researchgate.net

Following the establishment of the first chiral center, the tetrahydropyran ring system is constructed using a tandem ring-closing metathesis (RCM) and isomerization sequence. researchgate.net RCM is a powerful reaction for the formation of cyclic olefins from acyclic diene precursors, catalyzed by ruthenium complexes like the Grubbs catalyst. elsevierpure.com In this synthesis, an appropriate diene, derived from the product of the allylation step, undergoes RCM to form a dihydropyran ring. researchgate.net This is immediately followed by an isomerization of the newly formed double bond to a more thermodynamically stable position, yielding the desired 2,6-disubstituted dihydropyran core structure. researchgate.net A concise synthesis of (-)-centrolobine has also been reported based on a diastereoselective ring rearrangement metathesis-double bond isomerisation sequence.

With the core heterocyclic ring in place, the second aryl group is introduced via a Heck reaction. researchgate.net This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In this specific application, an arene diazonium salt is used as the coupling partner with the dihydropyran intermediate. researchgate.net The use of arene diazonium salts in Heck reactions offers advantages such as mild reaction conditions and high reactivity. This step efficiently attaches the second diarylheptanoid side chain to the pyran ring system, completing the carbon skeleton of this compound. researchgate.net

The final and most critical step for achieving stereodivergence is the manipulation of protecting groups during the final deprotection stage. researchgate.net The stereochemical outcome of the reduction of the double bond within the dihydropyran ring and the configuration of the second chiral center are controlled by the choice of reaction conditions for the removal of a key protecting group. researchgate.net

By selecting appropriate conditions, the synthesis can be directed to selectively produce either the cis-configured this compound stereoisomers or their corresponding trans epimers. researchgate.net This control is achieved by influencing the facial selectivity of the final reduction step, which is dictated by the steric and electronic nature of the protecting groups on the molecule. This elegant control element allows for the synthesis of all four possible stereoisomers from a single, common intermediate. researchgate.net

Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization

A highly efficient, one-pot process has been developed for the enantioselective synthesis of (−)-centrolobine, which relies on a tandem reaction sequence involving catalytic asymmetric hydrogenation and an oxa-Michael cyclization. This method is notable for its ability to construct the 2,6-cis-disubstituted tetrahydropyran core of the molecule with exceptional control over stereochemistry.

The process begins with the asymmetric hydrogenation of an acrylate-containing aryl ketone substrate, catalyzed by chiral spiro ruthenium or iridium catalysts. This step establishes the critical stereocenter. Following the hydrogenation, a base-promoted intramolecular oxa-Michael cyclization is initiated within the same pot. This cyclization proceeds with high diastereoselectivity to form the tetrahydropyran ring. The reaction has demonstrated excellent enantioselectivities, with enantiomeric excess (ee) values reaching up to 99.9%, and high cis-selectivity, with cis/trans ratios as high as 99:1. This concise route provides (−)-centrolobine in a 68.8% yield over just three steps from the cyclized product.

| Parameter | Finding |

| Reaction Type | One-pot tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization |

| Key Intermediate | 2,6-cis-disubstituted tetrahydropyran |

| Enantioselectivity | Up to 99.9% ee |

| Diastereoselectivity | Up to 99:1 (cis:trans) |

| Overall Yield | 68.8% (over three steps for (−)-centrolobine) |

Intramolecular Amide Enolate Alkylation

The stereoselective construction of the 2,6-cis-disubstituted tetrahydropyran structure of (−)-centrolobine has also been achieved using an intramolecular amide enolate alkylation. This methodology provides a powerful means of forming the cyclic ether with a high degree of stereocontrol.

In this approach, a chiral amide is used as a substrate. The key step involves the formation of an amide enolate using a strong base, such as potassium hexamethyldisilazide (KHMDS). This enolate then undergoes an intramolecular SN2 alkylation, where a leaving group elsewhere in the molecule is displaced to form the tetrahydropyran ring. The inherent stereochemistry of the chiral amide substrate directs the cyclization to selectively produce the desired 2,6-cis diastereomer. The efficiency and practicality of this method have been successfully demonstrated in the total synthesis of (−)-centrolobine. researchgate.netrsc.org

Lewis Acid-Catalyzed Intramolecular Reactions (Oxocarbenium Ions/Vinylstannanes)

A general method for the stereoselective synthesis of 2,6-disubstituted dihydropyrans has been developed and successfully applied to the enantioselective total synthesis of (−)-centrolobine. This strategy is based on the Lewis acid-catalyzed intramolecular reaction of oxocarbenium ions with vinylstannanes.

The reaction is initiated by a Lewis acid, which promotes the formation of a cyclic oxocarbenium ion from an appropriate acyclic precursor, such as an unsaturated acetal. This highly electrophilic intermediate is then trapped intramolecularly by a nucleophilic vinylstannane moiety tethered to the molecule. The cyclization proceeds to form the dihydropyran ring, with the stereochemistry being controlled by the geometry of the reactants and the reaction conditions. This methodology offers a versatile route to the core structure of this compound.

Intramolecular Barbier-Type Reactions

The synthesis of (−)-centrolobine has been accomplished via an intramolecular Barbier-type reaction. researchgate.net This class of reaction is characterized by the in situ generation of an organometallic nucleophile in the presence of an electrophile, typically a carbonyl group. wikipedia.org Unlike the related Grignard reaction, the Barbier reaction is a one-pot procedure. wikipedia.org

In the synthesis reported by Nakata and colleagues, an iodo-ester substrate was treated with n-butyllithium or t-butyllithium. researchgate.net This effected a halogen-metal exchange to generate an organolithium species that immediately attacked the ester carbonyl intramolecularly, leading to cyclization and the formation of a hemiacetal. The resulting hemiacetal was then subjected to a Lewis acid-promoted reduction using triethylsilane (Et₃SiH) to furnish the final tetrahydropyran structure of (−)-centrolobine. researchgate.net The Barbier reaction is advantageous due to its tolerance of various functional groups and its operational simplicity. nih.gov

| Reaction | Reagents | Key Intermediate |

| Intramolecular Barbier Cyclization | 1. Iodo-ester, n-BuLi or t-BuLi2. Lewis Acid, Et₃SiH | Hemiacetal |

Chiron Approaches in Stereoselective Synthesis

The chiron approach is a synthetic strategy that utilizes a readily available, enantiomerically pure natural product, or "chiron," as a starting material. This strategy has been successfully employed for the total synthesis of (+)-centrolobine.

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful technology in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. rsc.org This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, that absorbs visible light to reach an excited state. nih.gov In this excited state, the catalyst can engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can participate in a wide range of transformations. nih.gov

These reactions benefit from low energy requirements and high functional group tolerance. rsc.org While photoredox catalysis has been widely applied to the synthesis of numerous natural products and complex molecules, a specific application of this methodology for the synthesis of this compound has not been reported in the reviewed scientific literature. Its potential for forging key bonds in this compound analogues under green and sustainable conditions remains an area for future exploration.

Successive One-Pot Reactions (Cross-Metathesis/Hydrogenation/Lactonization and Grignard Addition/Reduction)

An exceptionally short and efficient synthesis of (−)-centrolobine has been devised using two successive one-pot reaction sequences. academictree.org This strategy significantly improves synthetic efficiency by minimizing intermediate purification steps.

The first one-pot sequence combines three distinct reactions:

Cross-Metathesis: An olefin cross-metathesis reaction is used to couple two smaller fragments.

Hydrogenation: The newly formed double bond is then selectively hydrogenated.

Lactonization: The resulting saturated chain undergoes an intramolecular cyclization to form a lactone.

The second one-pot sequence takes the lactone intermediate to the final product:

Grignard Addition: A Grignard reagent is added to the lactone, which opens the ring and introduces the aryl side chain.

Reduction: A subsequent reduction step forms the tetrahydropyran ring to complete the synthesis of (−)-centrolobine.

This elegant approach highlights the power of tandem reactions in streamlining the synthesis of complex natural products.

Key Strategies for Tetrahydropyran Ring Construction in this compound Synthesis

The construction of the central tetrahydropyran ring of this compound with the correct relative and absolute stereochemistry is the cornerstone of its total synthesis. Researchers have devised several ingenious methods to achieve this, each with its own set of advantages and applications.

Intramolecular hydroalkoxylation offers a direct and atom-economical approach to the formation of cyclic ethers. This strategy involves the addition of an alcohol moiety across a carbon-carbon double or triple bond within the same molecule. In the context of this compound synthesis, this translates to the cyclization of a δ,ε-unsaturated alcohol. The reaction is typically catalyzed by acid or transition metals, such as gold, silver, or lanthanide triflates. organic-chemistry.org The stereochemical outcome of the cyclization is influenced by the geometry of the alkene and the reaction conditions. For instance, acid-mediated cyclization of silylated alkenols has been shown to produce highly substituted tetrahydropyrans with excellent diastereoselectivity. mdpi.com This method provides a powerful tool for establishing the core structure of this compound. A highly stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans was achieved using an intramolecular amide enolate alkylation with KHMDS, a method successfully applied to the total synthesis of (-)-centrolobine. nih.gov

The carbonyl ene reaction is a powerful C-C bond-forming reaction that has been effectively employed in the synthesis of this compound. syr.edu This pericyclic reaction involves the reaction of an alkene containing an allylic hydrogen (the "ene") with an enophile, in this case, a carbonyl group. Specifically, the synthesis of this compound has utilized the ene reaction of an exocyclic enol ether with an aldehyde. syr.edu This key step forms the 2,6-disubstituted framework of this compound. syr.edu The versatility of this approach lies in the ability to readily modify the substituents on both the exocyclic enol ether and the carbonyl compound, which in turn allows for the synthesis of a variety of this compound analogues. syr.edu The simplicity of this compound's structure makes it an ideal target to demonstrate new methods for tetrahydropyran synthesis. syr.edu

Domino or tandem reactions, which involve two or more bond-forming events in a single pot, offer an efficient and elegant approach to complex molecule synthesis. In the context of this compound, a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization (CM/IOCC) reaction has been developed for the concise synthesis of 2,6-cis-substituted tetrahydropyran derivatives. nih.gov This strategy involves the cross-metathesis of a δ-hydroxy olefin with an α,β-unsaturated carbonyl compound, catalyzed by a ruthenium complex such as the second-generation Hoveyda-Grubbs catalyst. nih.gov The resulting intermediate then undergoes an intramolecular oxa-conjugate addition to furnish the desired tetrahydropyran ring with high diastereoselectivity. nih.gov This "auto-tandem catalysis" allows for the direct construction of the core structure of this compound from relatively simple starting materials. nih.gov

While the natural product this compound possesses a cis-2,6-disubstituted tetrahydropyran ring, the synthesis of its trans-isomers is also of significant interest for structure-activity relationship studies. A stereoselective oxidative Heck redox-relay strategy has been successfully applied to the synthesis of functionalized 2,6-trans-tetrahydropyrans. acs.orgnih.gov This palladium-catalyzed reaction proceeds from an enantiopure dihydropyranyl alcohol and an aryl boronic acid. acs.orgnih.gov The reaction is believed to proceed through an exo-cyclic migration pathway. acs.orgnih.gov This methodology has been directly applied to the total synthesis of a trans-epimer of this compound, demonstrating its utility in accessing non-natural isomers of the natural product with excellent yield and stereoselectivity. acs.orgnih.govstrath.ac.uk

Enantioselective synthesis of this compound has been achieved through the use of catalytic asymmetric hydrogenation of a δ-ketoester or a related derivative. This strategy introduces the required chirality early in the synthetic sequence. An efficient asymmetric hydrogenation of δ-keto Weinreb amides, catalyzed by a Ru-Xyl-SunPhos-Daipen bifunctional catalyst, has been developed. rsc.org This method provides access to enantio-enriched δ-hydroxy Weinreb amides in high yields and excellent enantioselectivities. rsc.org This protocol was successfully applied to the synthesis of a key intermediate for the production of (+)-Centrolobine. rsc.org Similarly, the stereoselective intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones using catalytic bismuth tribromide and triethylsilane provides a convenient method for constructing the cis-2,6-disubstituted tetrahydropyran ring of (-)-centrolobine. nih.gov

Derivatization and Analogue Synthesis Strategies

The synthesis of this compound analogues is crucial for exploring the structure-activity relationships and identifying compounds with improved biological profiles. Various strategies have been employed to modify the core structure of this compound.

One notable approach involves the use of acyl anion chemistry. This strategy allows for the synthesis of (+)-centrolobine and its analogues bearing electron-donating groups on the aryl rings. researchgate.net An acid-catalyzed benzylic cation-initiated cyclization serves as the key step for the stereoselective formation of the cis-2,6-disubstituted tetrahydropyran ring. scilit.com This methodology offers the advantage of incorporating diverse aryl residues at different stages of the synthesis, thus providing access to a range of analogues. researchgate.net

Modifications of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a central structural feature of this compound and its analogues, and significant research has been dedicated to the modification of this scaffold to explore structure-activity relationships and develop novel synthetic methodologies. These modifications primarily focus on altering the stereochemistry of the substituents and introducing new functional groups onto the pyran core.

A significant advancement in this area is the development of stereodivergent synthetic routes that allow for the selective synthesis of all possible stereoisomers of this compound from a single starting material. This level of control is crucial for investigating the impact of stereochemistry on biological activity. One such approach utilizes a common precursor and strategically chosen reaction conditions in the final deprotection step to selectively yield either the naturally occurring cis-configured centrolobines or their trans-epimers. nih.gov This method provides access to all four diastereomers, enabling a comprehensive exploration of the stereochemical landscape of this compound's activity.

The targeted synthesis of the less common trans-2,6-disubstituted tetrahydropyran core has also been a focus of research. An oxidative Heck redox-relay strategy has been successfully employed for the stereoselective synthesis of functionalized trans-2,6-tetrahydropyrans. acs.org This methodology has been applied to the concise synthesis of a trans-isomer of this compound, demonstrating its utility in accessing unnatural diastereomers of the natural product. acs.org The ability to readily access these trans-isomers is significant, as literature precedence suggests the potential for epimerization of the C-aryl glycoside bond from trans to cis, potentially providing a route to all four stereoisomers. acs.org

Beyond altering stereochemistry, the introduction of functional groups directly onto the tetrahydropyran ring offers another avenue for creating structural diversity. The Prins cyclization has emerged as a powerful tool in this regard. By employing trimethylsilyl (B98337) halides as additives in a catalytic Prins cyclization, researchers have developed a versatile route to cis-4-halo-2,6-disubstituted tetrahydropyran rings. acs.org This method not only allows for the incorporation of a halogen atom at the C4 position but also addresses the common issue of epimerization that can occur in conventional Prins cyclizations. acs.org The utility of this approach has been demonstrated in the total synthesis of (−)-centrolobine. acs.org

Similarly, an SnCl4-catalyzed Prins reaction has been utilized to generate a 4-chlorotetrahydropyran intermediate, which was subsequently used in the synthesis of the natural product. semanticscholar.org Another variation involves a BiCl3-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde to produce a 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. semanticscholar.orgnih.gov These methods highlight the utility of the Prins reaction for the direct functionalization of the tetrahydropyran scaffold during its construction.

The table below summarizes key findings from studies focused on the modification of the tetrahydropyran scaffold in the synthesis of this compound and its analogues.

| Modification Strategy | Key Reagents/Conditions | Outcome | Significance |

| Stereodivergent Synthesis | Enantioselective allylation, tandem ring-closing metathesis-isomerization, Heck reaction, selective deprotection | Selective synthesis of all four stereoisomers of this compound (cis and trans) | Enables comprehensive study of stereochemistry-activity relationships. nih.gov |

| Synthesis of trans-Isomers | Palladium-catalyzed oxidative Heck redox-relay | Stereoselective synthesis of trans-2,6-disubstituted tetrahydropyrans | Provides access to unnatural diastereomers of this compound for biological evaluation. acs.org |

| C4-Halogenation via Prins Cyclization | In(OTf)3, trimethylsilyl halides | Formation of cis-4-halo-2,6-disubstituted tetrahydropyran rings | Introduces functionality at the C4 position and suppresses epimerization. acs.org |

| C4-Chlorination via Prins Cyclization | SnCl4 | Generation of a 4-chlorotetrahydropyran intermediate | Provides a functional handle for further modification of the scaffold. semanticscholar.org |

| Microwave-Assisted C4-Chlorination | BiCl3, microwave irradiation | Synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyran | Efficient and diastereoselective functionalization of the tetrahydropyran ring. nih.gov |

Preclinical Biological Activities and Mechanistic Studies

General Overview of Diarylheptanoid Bioactivity

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton. researchgate.net These compounds are widely distributed in nature and have garnered significant interest in drug discovery due to their diverse and potent pharmacological activities. researchgate.netnih.gov Found in various parts of plants such as seeds, fruits, leaves, and roots, diarylheptanoids are categorized into linear and cyclic types. rsc.orgnih.gov

Pharmacological research has revealed a broad spectrum of biological activities for diarylheptanoids, including anti-inflammatory, antioxidant, antitumor, antiproliferative, cytotoxic, and neuroprotective effects. researchgate.netnih.govrsc.org Curcumin (B1669340), one of the most well-known diarylheptanoids, has been extensively studied for its therapeutic potential against numerous diseases. nih.gov The structural diversity within the diarylheptanoid class, arising from different functional groups and cyclization patterns on the seven-carbon chain, contributes to their wide range of biological actions. researchgate.net Their established bioactivities, including antiparasitic and antimicrobial properties, position diarylheptanoids as privileged structures in the search for new therapeutic agents. researchgate.netmdpi.comnih.gov

Antiparasitic Activity

Centrolobine, a diarylheptanoid with a 2,6-disubstituted tetrahydropyran (B127337) framework, has demonstrated significant antiparasitic properties, particularly against the protozoan parasite Leishmania. vulcanchem.comlookchem.com This activity is a key area of preclinical investigation for this natural product.

Activity against Leishmania amazonensis Promastigotes

This compound has shown notable activity against the promastigote stage of Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. researchgate.netresearchgate.net Studies have demonstrated that diarylheptanoids extracted from Centrolobium sclerophyllum, including this compound, are highly effective against L. amazonensis promastigotes. mdpi.comresearchgate.net The compound's ability to inhibit the growth of this extracellular, flagellated form of the parasite highlights its potential as a leishmanicidal agent. researchgate.netresearchgate.net The anti-leishmanial properties of this compound have spurred further research into its synthesis and the evaluation of its analogs to develop new therapeutic strategies against leishmaniasis. lookchem.comsyr.edu

Broader Anti-Leishmanial Potential

The antiparasitic effects of this compound and related diarylheptanoids are not limited to a single Leishmania species. Research indicates a broader anti-leishmanial potential, with activity observed against various species of the parasite. nih.gov For instance, studies have shown that diarylheptanoids related to curcumin exhibit activity against L. amazonensis, L. braziliensis, and L. donovani. nih.govnih.gov A study involving sixteen tetrahydropyran derivatives, with this compound as one of the parent compounds, screened for activity against L. donovani found that five of the compounds exhibited significant leishmanicidal effects while remaining non-toxic to human macrophages. mdpi.comnih.govnih.gov This suggests that the diarylheptanoid scaffold, and specifically the this compound structure, is a promising template for the development of broad-spectrum anti-leishmanial drugs. mdpi.comnih.gov

Mechanistic Insights into Antiparasitic Action

Preliminary mechanistic studies suggest that the antiparasitic action of some diarylheptanoids involves the disruption of the parasite's mitochondria. researchgate.net Research on compounds with similar structures has shown that they can induce pronounced alterations in the mitochondrial structure of both promastigotes and amastigotes of Leishmania. researchgate.net While the precise molecular target of this compound is still under investigation, the observed morphological changes in the parasite's key organelles provide a foundational understanding of its leishmanicidal mechanism. Terpenoids, another class of natural products, are known to induce parasite cell death through various mechanisms including apoptosis, necrosis, and disruption of the cell membrane, which could offer parallel insights into how diarylheptanoids like this compound might function. mdpi.com

Antibacterial Activity

In addition to its antiparasitic effects, this compound has been identified as a compound with antibacterial properties. vulcanchem.comlookchem.com

Activity against Staphylococcus aureus

This compound has demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. revistabionatura.comresearchgate.net Essential oils from Centrolobium paraense, a known source of this compound, were found to be active against S. aureus. revistabionatura.comresearchgate.net While this initial finding points to the potential of the plant genus, specific studies on isolated this compound would be necessary to quantify its direct antibacterial efficacy. The investigation of natural products like this compound for activity against pathogenic bacteria such as S. aureus is critical, especially in the context of rising antibiotic resistance.

Activity against Enterococcus faecalis

The antibacterial potential of compounds derived from the Centrolobium genus, a known source of this compound, has been a subject of scientific inquiry. vulcanchem.comharvard.edu Research into the essential oils extracted from the leaves of two varieties of Centrolobium paraense has provided specific data on their efficacy against the Gram-positive bacterium Enterococcus faecalis (ATCC 29212). nih.gov In these studies, the essential oils, which contain a complex mixture of compounds including various sesquiterpenes, were evaluated for their antibacterial activity. harvard.edunih.gov

The findings indicated that the essential oils from both the paraense and orinocense varieties of C. paraense exhibited activity against Enterococcus faecalis. harvard.edu The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined to be 600 µL/mL for the essential oil against E. faecalis. harvard.edunih.gov It is important to note that this MIC value pertains to the entire essential oil and not to isolated this compound.

Broader Antibiotic Spectrum Investigations

Investigations into the antibiotic properties of Centrolobium paraense essential oils have extended beyond a single bacterial species to assess a broader spectrum of activity. harvard.edunih.gov These studies tested the essential oils against a panel of both Gram-positive and Gram-negative bacteria. nih.gov

The results revealed a selective spectrum of activity. The essential oils were found to be active against the Gram-positive bacterium Staphylococcus aureus (ATCC 25923), exhibiting a Minimum Inhibitory Concentration (MIC) of 100 µL/mL. harvard.edunih.gov In contrast, the oils were reported to be "completely ineffective" against the tested Gram-negative bacteria, which included Escherichia coli (ATCC 25992), Klebsiella pneumoniae (ATCC 23357), and Pseudomonas aeruginosa (ATCC 27853). harvard.edunih.gov These findings suggest that the antibacterial action of the compounds within the C. paraense essential oil is primarily directed towards Gram-positive bacteria. While this compound is a known constituent of the Centrolobium genus, these specific MIC values were determined for the crude essential oil. vulcanchem.comharvard.edu

Table 1: Minimum Inhibitory Concentration (MIC) of Centrolobium paraense Essential Oil Against Various Bacteria

| Bacterial Species | Type | MIC (µL/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 100 | harvard.edu, nih.gov |

| Enterococcus faecalis | Gram-positive | 600 | harvard.edu, nih.gov |

| Escherichia coli | Gram-negative | Ineffective | harvard.edu |

| Klebsiella pneumoniae | Gram-negative | Ineffective | harvard.edu |

| Pseudomonas aeruginosa | Gram-negative | Ineffective | harvard.edu |

Anti-Inflammatory Activity

This compound, a diarylheptanoid natural product, has been identified in several studies as possessing anti-inflammatory properties. vulcanchem.com This activity is considered one of its significant biological attributes and has prompted interest in its potential mechanisms of action. plantaedb.comdoi.org The anti-inflammatory effects are often linked to the broader class of diarylheptanoids, which are known to modulate cellular responses involved in inflammation. capes.gov.br

Modulation of Inflammatory Pathways

Research into the anti-inflammatory mechanisms of diarylheptanoids, the chemical class to which this compound belongs, points towards their ability to modulate key inflammatory signaling pathways. A primary pathway implicated is the response to microbial products like lipopolysaccharide (LPS). capes.gov.brworldscientific.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of inflammatory responses in immune cells such as macrophages and keratinocytes. capes.gov.brscirp.org Studies on various diarylheptanoids, such as hirsutenone (B1673254) and oregonin (B3271705), have shown they can inhibit inflammatory mediator production that is stimulated by LPS. capes.gov.brnih.gov This suggests that a key anti-inflammatory strategy of these compounds is to interfere with the initial stages of the inflammatory cascade triggered by bacterial endotoxins. capes.gov.br

Inhibition of NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes. scirp.org The inhibition of the NF-κB pathway is a critical mechanism for controlling inflammation. doi.org Investigations into several diarylheptanoids have demonstrated their capacity to suppress the activation of NF-κB. For instance, a diarylheptanoid from Alpinia officinarum was shown to inhibit LPS-induced NF-κB transcriptional activity and down-regulate NF-κB protein expression. scirp.org Similarly, the diarylheptanoid oregonin was found to inhibit LPS-mediated NF-κB promoter activity and the translocation of the p65 subunit of NF-κB into the nucleus in macrophage and microglial cells. nih.gov Another diarylheptanoid, hirsutenone, was also found to prevent the activation of NF-κB in keratinocytes. capes.gov.br These findings from related compounds suggest that a likely mechanism for the anti-inflammatory effects of the diarylheptanoid class involves the down-regulation of the pivotal NF-κB signaling pathway. scirp.org

Effects on Pro-inflammatory Cytokines

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. The ability of a compound to suppress their production is a key indicator of anti-inflammatory activity. Research on diarylheptanoids demonstrates that these compounds can effectively reduce the levels of major pro-inflammatory cytokines. In studies using LPS-stimulated macrophages, treatment with a diarylheptanoid from lesser galangal significantly inhibited the release of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). doi.org Further research on other diarylheptanoids confirmed the down-regulation of IL-1β and TNF-α gene expression. scirp.org The diarylheptanoid juglanin (B1673113) H was also shown to suppress the expression of IL-1β and Interleukin-6 (IL-6). snu.ac.kr This consistent suppression of key pro-inflammatory cytokines across multiple studies highlights a primary functional outcome of the anti-inflammatory activity of the diarylheptanoid family. doi.orgscirp.orgsnu.ac.kr

Influence on ERK, p38, and JNK Pathways

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are crucial signaling cascades that regulate inflammation. nih.gov The influence of diarylheptanoids on these pathways has been explored, revealing complex and sometimes compound-specific interactions.

For example, the diarylheptanoid hirsutenone was found to reduce the production of inflammatory mediators by suppressing the activation of the ERK pathway. capes.gov.br Another diarylheptanoid, 7-(4′-hydroxy-3′-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP), also markedly inhibited the phosphorylation of ERK in LPS-stimulated cells. doi.org

The effect on the p38 pathway appears to vary. The diarylheptanoid oregonin was shown to attenuate LPS-induced p38 MAPK activation. nih.gov Conversely, a different diarylheptanoid was observed to slightly activate the p38 kinase in a neuronal differentiation model, indicating context-dependent effects. researchgate.net

Regarding the JNK pathway, studies on oregonin and another natural diarylheptanoid showed they had no significant effect on JNK activation in either inflammatory or neuronal differentiation models. nih.govresearchgate.net These findings indicate that while diarylheptanoids broadly modulate MAPK signaling, their specific effects on the ERK, p38, and JNK components can differ depending on the specific molecular structure of the compound and the biological context.

Anticancer Activity (Preclinical)

The anticancer potential of this compound and its analogues has been explored through their effects on cancer cell lines, interactions with enzymes, and structure-activity relationship (SAR) analyses. Diarylheptanoids as a class have shown the ability to inhibit the growth of multiple cancer cell types, including those of the breast, colon, and liver. researchgate.netnih.gov

While specific IC₅₀ values for this compound against a wide panel of cancer cells are not extensively documented in the cited literature, the antiproliferative potential of the diarylheptanoid class, to which this compound belongs, is well-established. Studies have highlighted the inhibitory effects of these compounds on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). researchgate.net

Research on diarylheptanoid analogues isolated from the seeds of Alpinia blepharocalyx and the rhizomes of Zingiber officinale provides insight into the potential activity of this compound class. For instance, various analogues have demonstrated significant, dose-dependent antiproliferative activity against cell lines like murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma. researchgate.netjst.go.jp Similarly, diarylheptanoids from Zingiber officinale showed notable inhibitory effects against A549 (lung), HepG2 (liver), HeLa (cervical), MDA-MB-231 (breast), and HCT116 (colon) tumor cell lines, with IC₅₀ values ranging from 6.69 to 33.46 μM. rsc.org The activity of selected diarylheptanoid analogues against various cancer cell lines is detailed in the table below.

| Compound | Cancer Cell Line | Activity (ED₅₀/IC₅₀, μM) | Source |

|---|---|---|---|

| Calyxin B | HT-1080 (Fibrosarcoma) | 0.69 | researchgate.net |

| Epicalyxin F | Colon 26-L5 (Carcinoma) | 0.89 | researchgate.net |

| Blepharocalyxin D | Colon 26-L5 (Carcinoma) | 3.61 | nih.gov |

| Blepharocalyxin E | HT-1080 (Fibrosarcoma) | 9.02 | nih.gov |

| Unnamed Diarylheptanoid (Comp. 6) | A549 (Lung Carcinoma) | 10.21 | rsc.org |

| Unnamed Diarylheptanoid (Comp. 17) | HCT116 (Colon Carcinoma) | 6.69 | rsc.org |

| Hirsutanone | Jurkat (Leukemia) | 11.37 | ug.edu.gh |

| Oregonin | Jurkat (Leukemia) | 22.16 | ug.edu.gh |

The precise mechanisms of this compound's anticancer activity, particularly regarding enzyme inhibition, are still under investigation. However, studies on related diarylheptanoids provide valuable clues. Some linear diarylheptanoids have been found to inhibit topoisomerase-I and topoisomerase-IIα, crucial enzymes for DNA replication and repair in cancer cells. nih.gov For example, certain synthetic analogues showed inhibitory activity against topo-IIα, with inhibition rates of up to 47.4% at a concentration of 100 μM. nih.gov

Furthermore, research on diarylheptanoids from Zingiber officinale predicted and later confirmed that their antitumor activity is associated with the DNA damage response pathway, specifically by down-regulating the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1) protein levels. rsc.orgrsc.org Other studies on curcumin, a well-known linear diarylheptanoid, have shown it can inhibit dual-specificity tyrosine-regulated kinase 2 (DYRK2), which leads to impaired proteasome activity and triggers apoptosis. frontiersin.org While these findings relate to the broader class of diarylheptanoids, they suggest potential enzymatic pathways that could be relevant to this compound's bioactivity.

Structure-activity relationship (SAR) studies on various diarylheptanoid analogues have shed light on the chemical features important for their antiproliferative effects. Research on compounds isolated from Alpinia blepharocalyx indicates that the presence of a chalcone (B49325) or flavanone (B1672756) moiety attached to the diarylheptanoid structure substantially enhances antiproliferative activity. researchgate.netjst.go.jp Additionally, a conjugated double bond within the chalcone moiety and the presence of phenolic hydroxyl groups were found to potentiate this activity. researchgate.netjst.go.jp

Further studies on synthetic diarylheptanoid derivatives have explored how different functional groups impact cytotoxicity. For instance, symmetric and asymmetric diarylheptanoids with 3,5-dialkyl-4-hydroxyphenyl moieties exhibited potent antiproliferative activity against a range of tumor cell lines, including multidrug-resistant ones, with IC₅₀ values in the low micromolar range (5.0–8.5 μM). acs.orgacs.org The design of linear diarylheptanoids has also led to the development of compounds with potent activity against human breast cancer cell lines (T47D), with some analogues achieving IC₅₀ values as low as 0.09 μM. nih.gov These studies collectively underscore that modifications to the aromatic rings and the heptane (B126788) chain are key to modulating the anticancer potency of this class of compounds.

Other Biological Activities (Preclinical)

Beyond its anticancer potential, preclinical studies have investigated other biological activities of this compound and related diarylheptanoids, notably their antioxidant and antiviral properties.

This compound is part of the diarylheptanoid family, a class of compounds well-regarded for their antioxidant capabilities. researchgate.netresearchgate.netnih.govwikipedia.org This activity is often attributed to the phenolic hydroxyl groups in their structures, which can scavenge free radicals. nih.gov Studies on cyclic diarylheptanoids isolated from Alnus japonica demonstrated significant antioxidant activity in DPPH free radical scavenging assays. nih.gov Research on new diarylheptanoids from Rhynchanthus beesianus also confirmed significant antioxidant effects in DPPH, ABTS+, and FRAP assays. acs.org Furthermore, these antioxidant compounds showed a cytoprotective capacity against oxidative stress in human liver HepG-2 cells by inhibiting the production of reactive oxygen species and preventing cell apoptosis. acs.org The antioxidant activity of diarylheptanoids from Etlingera elatior has been reported to be greater than that of α-tocopherol, a well-known antioxidant. wikipedia.org

The antiviral potential of diarylheptanoids has been demonstrated against a range of viruses. researchgate.netnih.gov Studies on diarylheptanoids isolated from Alpinia officinarum revealed a broad spectrum of antiviral activity. researchgate.net These compounds were effective against poliovirus, measles virus, and herpes simplex virus type 1 (HSV-1). researchgate.net Notably, several diarylheptanoids showed potent activity against respiratory syncytial virus (RSV) both in vitro and in a murine infection model, where they significantly reduced virus titers in the lungs. researchgate.netnih.gov

Other research focusing on diarylheptanoids from Alpinia katsumadai identified compounds with significant inhibitory activity against the neuraminidase (NA) of the human influenza A/PR/8/34 virus (H1N1 subtype), with the most promising compound, katsumadain A, showing an IC₅₀ value of 1.05 μM. acs.org While these studies are on this compound analogues rather than the compound itself, they establish the diarylheptanoid scaffold as a promising pharmacophore for the development of antiviral agents.

Research Outlook and Future Directions in Centrolobine Chemistry and Biology

Expanding the Scope of Synthetic Methodologies

While numerous total syntheses of centrolobine have been accomplished, the development of more efficient, scalable, and environmentally benign synthetic strategies remains a key objective. researchgate.net Future efforts will likely concentrate on novel catalytic systems and one-pot reactions to streamline the synthesis process. For instance, the use of a three-component, one-pot reaction has already demonstrated the ability to synthesize (±)-centrolobine in just four steps, highlighting the potential for highly efficient synthetic routes.

| Methodology | Key Features | Reference |

|---|---|---|

| One-Pot, 3-Component Reaction | Highly efficient, 4-step synthesis of (±)-centrolobine. | |

| Prins Cyclization | Efficient cyclization using 2-arylcyclopropylmethanols as substitutes for homoallyl aryl alcohols. | rsc.org |

| Reductive Etherification | Stereoselective construction of the cis-2,6-disubstituted tetrahydropyran (B127337) ring using bismuth tribromide. | nih.gov |

| Carbonyl Ene Reaction | Forms the 2,6-disubstituted framework from an exocyclic enol ether and a carbonyl compound. | syr.edu |

| Domino Olefin Cross-Metathesis | Concise, four-step synthesis of (+/-)-centrolobine. | researchgate.net |

Advanced Stereochemical Control in Synthesis

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, achieving precise control over the formation of its stereogenic centers is paramount. Future research will focus on refining existing stereoselective methods and developing novel asymmetric catalytic systems. A significant achievement has been the development of stereodivergent syntheses that allow for the selective creation of all possible stereoisomers of this compound from a common precursor. researchgate.netnih.gov This is crucial for systematically studying how each isomer interacts with biological targets.

Key strategies for achieving stereochemical control include enantioselective allylation with enantiomerically pure allylsilanes, tandem ring-closing metathesis-isomerization reactions, and intramolecular amide enolate alkylation with reagents like KHMDS. researchgate.netnih.govnih.gov The first enantioselective total synthesis of (−)-centrolobine utilized a stereoselective reduction of a β-ketosulfoxide as the source of chirality, which also led to a revision of the natural product's absolute configuration. acs.org Further advancements are expected from the application of asymmetric hetero-Diels-Alder reactions and chemoenzymatic strategies that employ enzymes for key stereoselective transformations. researchgate.netacs.org The ultimate goal is to develop a synthetic platform that provides divergent and collective access to all stereoisomers, enabling a comprehensive exploration of their chemical and biological properties. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Stereoisomers and Analogues

A systematic investigation of the structure-activity relationships (SAR) of this compound is essential for identifying the key structural motifs responsible for its biological effects and for designing more potent and selective analogues. The ability to synthesize all stereoisomers of this compound provides a powerful platform for these studies. researchgate.netnih.gov By comparing the biological activities of the different isomers, researchers can determine the optimal stereochemical configuration for a desired therapeutic effect.

Furthermore, the synthesis of this compound analogues with modifications to the aryl rings and the tetrahydropyran core will be a major focus. scilit.comsyr.edu For example, methodologies have been developed to create analogues with electron-donating substituents on the aryl rings. scilit.com SAR studies will involve evaluating how changes in lipophilicity, electronic properties, and steric bulk at different positions on the molecule impact its activity. nih.govmdpi.com This research will generate crucial data for designing new compounds with improved pharmacological profiles, such as enhanced potency, better selectivity, and optimized pharmacokinetic properties. nih.gov The insights gained from these studies will guide the development of next-generation therapeutics based on the this compound scaffold.

| Focus Area | Objective | Approach | Reference |

|---|---|---|---|

| Stereoisomers | Determine the optimal stereochemical configuration for biological activity. | Synthesize and test all possible stereoisomers of this compound. | researchgate.netnih.gov |

| Aryl Ring Analogues | Investigate the role of the aromatic substituents. | Synthesize analogues with varied electron-donating and withdrawing groups. | scilit.com |

| Tetrahydropyran Core | Understand the importance of the heterocyclic core for activity. | Create derivatives with modifications to the tetrahydropyran ring. | syr.edu |

| Pharmacokinetic Properties | Improve drug-like properties such as solubility and bioavailability. | Introduce polar or ionizable groups to the core structure. | nih.gov |

Elucidation of Novel Biological Targets and Mechanisms

This compound has been reported to possess a range of biological activities, including anti-inflammatory, antibacterial, and anti-leishmanial properties. syr.eduresearchgate.net However, the specific molecular targets and mechanisms of action underlying these effects are not yet fully understood. A critical area for future research is the use of advanced chemical biology and proteomic approaches to identify the proteins and cellular pathways that this compound interacts with.

Future investigations will move beyond confirming its known activities to discovering novel therapeutic applications. The synthesis of this compound analogues will be instrumental in creating probe molecules to facilitate target identification studies. syr.edu By understanding the precise mechanism of action, researchers can better predict potential therapeutic uses and identify patient populations that may benefit most from this compound-based treatments. This mechanistic clarity is essential for the rational design of second-generation analogues with enhanced target specificity and reduced off-target effects, paving the way for its potential clinical development.

Development of New Analytical Techniques for Complex Mixtures

The isolation of this compound from natural sources and the analysis of synthetic reaction mixtures require sophisticated analytical techniques. Future research will benefit from the continued development and application of advanced separation and detection methods. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are key techniques for the analysis and purification of this compound and its analogues, with modern methods offering faster separations and reduced solvent consumption. nih.govijpsjournal.com

For the analysis of complex mixtures, the coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for both qualitative and quantitative analysis. solubilityofthings.com The development of high-resolution mass spectrometry (HRMS) and ambient ionization techniques, such as Direct Analysis in Real Time (DART), allows for rapid and sensitive analysis with minimal sample preparation. nih.govijpsjournal.comscience.gov These advanced analytical tools are crucial for impurity profiling in synthetic batches, metabolite identification in biological samples, and the high-throughput screening of analogue libraries, thereby accelerating the entire drug discovery and development process for this compound-based compounds. nih.govmdpi.com

Q & A

Q. What are the established methods for isolating Centrolobine from natural sources, and how can researchers optimize yield and purity?

Methodological Answer:

- Extraction Protocol : Use polar solvents (e.g., methanol or ethanol) for initial extraction from plant material, followed by liquid-liquid partitioning with non-polar solvents to remove lipids .

- Chromatography : Employ column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) for preliminary purification. Confirm purity via TLC and HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization : Adjust solvent ratios and temperature during crystallization. Replicate protocols from primary literature, ensuring compliance with phytochemical standardization guidelines .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

Methodological Answer:

- NMR Analysis : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d6) to identify cis-2,6-disubstituted tetrahydropyran rings and aromatic protons. Compare chemical shifts with published data (e.g., δ 3.83 ppm for methoxy groups in (-)-Centrolobine) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) confirmation. Validate fragmentation patterns against synthetic analogs .

- X-ray Crystallography : For absolute stereochemistry determination, grow single crystals in ethyl acetate/hexane and compare unit cell parameters with deposited CIF files .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) using broth microdilution. Include positive controls (e.g., ampicillin) and solvent controls .

- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculation via nonlinear regression. Normalize data to untreated cells and validate with triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate activity using standardized concentrations (e.g., 1–100 µM) and identical cell lines/species. Control for solvent interference (e.g., DMSO ≤0.1%) .

- Structural Analog Comparison : Synthesize or source derivatives to isolate pharmacophores. Use SAR studies to identify critical functional groups (e.g., methoxy vs. hydroxyl substitutions) .

- Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on assay conditions (pH, incubation time) and statistical power. Apply funnel plots to detect publication bias .

Q. What strategies improve the stereoselective synthesis of this compound’s tetrahydropyran core?

Methodological Answer:

- Chiral Auxiliaries : Use Evans’ oxazolidinones to control cis-2,6 stereochemistry during reductive etherification. Monitor diastereomeric excess via chiral HPLC .

- Catalytic Asymmetric Methods : Test Jacobsen’s thiourea catalysts for enantioselective cyclization. Optimize solvent (toluene) and temperature (-20°C to RT) to enhance ee (>90%) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict transition-state energies and guide catalyst design .

Q. How can researchers design experiments to probe this compound’s mechanism of action at the molecular level?

Methodological Answer:

- Target Identification : Use affinity chromatography with biotinylated this compound to pull down protein targets from cell lysates. Validate via Western blot or SILAC-based proteomics .

- Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina. Prioritize targets with high binding scores (e.g., kinase inhibitors) and validate via SPR or ITC .